molecular formula C11H15NO2S B14945906 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one

3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one

Katalognummer: B14945906
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: UQISLRDUZYCMTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family. This compound is characterized by the presence of an amino group at the 3-position, an ethoxy group at the 2-position, and a tetrahydrothiochromenone core. Thiochromenones are known for their diverse biological activities and are used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one can be achieved through a multicomponent reaction involving the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones . The reaction typically involves the use of a catalyst, such as amine-functionalized silica magnetic nanoparticles, under solvent-free conditions . The reaction is carried out at room temperature, and the product is obtained in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and reusable catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The amino and ethoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
  • 3-amino-2-ethoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one
  • 3-amino-2-methoxy-5,6,7,8-tetrahydro-4H-thiochromen-4-one

Uniqueness

This compound is unique due to the presence of the ethoxy group at the 2-position, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

3-amino-2-ethoxy-5,6,7,8-tetrahydrothiochromen-4-one

InChI

InChI=1S/C11H15NO2S/c1-2-14-11-9(12)10(13)7-5-3-4-6-8(7)15-11/h2-6,12H2,1H3

InChI-Schlüssel

UQISLRDUZYCMTE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=O)C2=C(S1)CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.